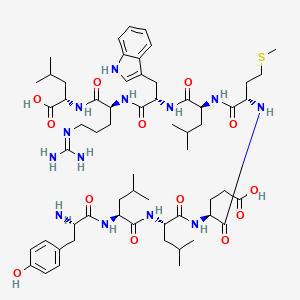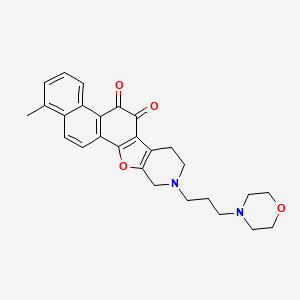
Nlrp3-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-14 is a potent and selective inhibitor of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response and inflammation. This compound has shown significant potential in reducing the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), making it a valuable tool in the study and treatment of inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-14 involves several key steps, typically starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for the NLRP3 inflammasome. These modifications are achieved through reactions such as alkylation, acylation, and halogenation under controlled conditions.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize yield.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Nlrp3-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Commonly used to introduce or replace functional groups, improving the compound’s binding affinity and selectivity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against the NLRP3 inflammasome.
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the structure-activity relationship of NLRP3 inhibitors.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, gout, and type 2 diabetes.
Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents.
Wirkmechanismus
Nlrp3-IN-14 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The mechanism involves:
Binding to the NLRP3 Protein: this compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation.
Inhibition of Caspase-1 Activation: By inhibiting NLRP3, the compound prevents the activation of caspase-1, an enzyme crucial for the processing and release of IL-1β and IL-18.
Reduction of Cytokine Release: This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Nlrp3-IN-14 is unique in its high selectivity and potency as an NLRP3 inhibitor. Similar compounds include:
MCC950: Another potent NLRP3 inhibitor, but with different binding characteristics and pharmacokinetic properties.
CY-09: A small molecule inhibitor of NLRP3 with a distinct mechanism of action.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Compared to these compounds, this compound offers a unique balance of potency, selectivity, and pharmacokinetic properties, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H28N2O4 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
18-methyl-6-(3-morpholin-4-ylpropyl)-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C27H28N2O4/c1-17-4-2-5-19-18(17)6-7-21-23(19)25(30)26(31)24-20-8-11-29(16-22(20)33-27(21)24)10-3-9-28-12-14-32-15-13-28/h2,4-7H,3,8-16H2,1H3 |
InChI-Schlüssel |
YKKLCIHTCPISDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCCN6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



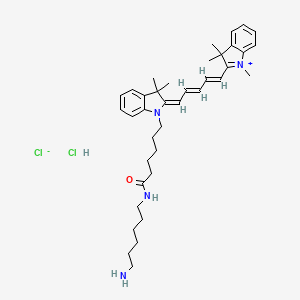
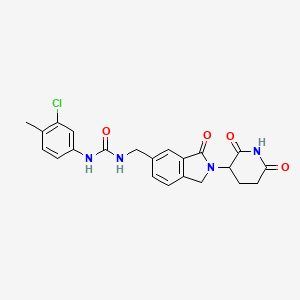
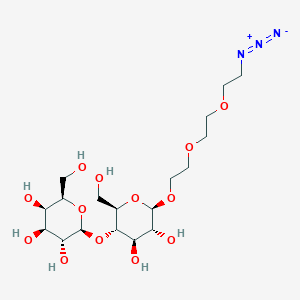

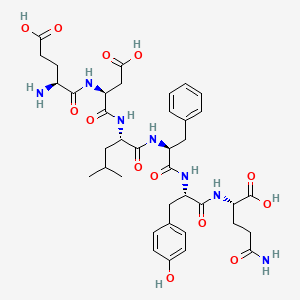


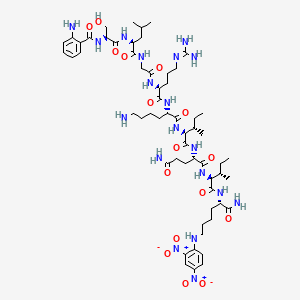
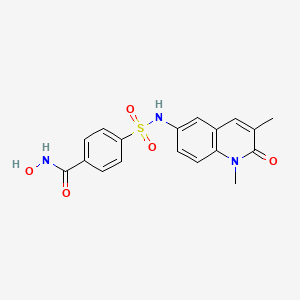

![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
